molecular formula C11H14N2O2 B079553 4-(Piperazin-1-yl)benzoic acid CAS No. 85474-75-5

4-(Piperazin-1-yl)benzoic acid

Katalognummer B079553
CAS-Nummer: 85474-75-5
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: IAGYKSQGLCAAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperazin-1-yl)benzoic acid and its derivatives are significant in the realm of chemical synthesis and have been explored for various biological activities. These compounds serve as a scaffold for developing pharmaceuticals and have been studied for their structural and chemical properties.

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)benzoic acid derivatives involves reactions between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, leading to products like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (Faizi et al., 2016). These syntheses often employ nucleophilic substitution reactions and are geared towards enhancing biological activity or modifying chemical properties.

Molecular Structure Analysis

The crystal structure of these compounds reveals that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a semi-rigid structure that may influence the compound's reactivity and interaction with biological targets. For example, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid shows dihedral angles of approximately 30 degrees, indicating a specific spatial orientation that could be critical for biological activity (Faizi et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Crystal Structure Analysis : 4-(Piperazin-1-yl)benzoic acid derivatives have been studied for their crystal structure, providing insights into molecular conformations and intermolecular interactions (Faizi et al., 2016).

  • Pharmaceutical Research : Piperazin-1-yl benzoic acid compounds have been investigated for their potential in treating diseases. For example, they are involved in the metabolism of antidepressants (Hvenegaard et al., 2012), and have shown potential in inhibiting cholesterol biosynthesis (Aufenanger et al., 1985). Additionally, they've been explored as neuroleptic agents (Norman et al., 1996), α1-AR antagonists (Li et al., 2008), and antibacterial agents (Mekky & Sanad, 2020).

  • Optical and Luminescent Properties : Studies have focused on the luminescent properties of piperazine substituted compounds, potentially useful in photonic and electronic applications (Gan et al., 2003).

  • Supramolecular Chemistry : Research has also delved into the formation of supramolecular architectures using piperazine and substituted benzoic acids, contributing to the understanding of molecular self-assembly processes (Chen & Peng, 2011).

  • Antidiabetic Compounds : Piperazine derivatives have been identified as promising antidiabetic compounds, with studies exploring their structure-activity relationships (Le Bihan et al., 1999).

  • Antituberculosis Agents : Novel analogues of anti-tuberculosis agents containing piperazin-1-yl benzoic acid have been synthesized, showing improved bioavailability and potent activity against tuberculosis (Tangallapally et al., 2006).

  • Polymorphism and Crystal Engineering : The study of polymorphism in drugs related to piperazine benzoic acid derivatives has been conducted, aiding in the understanding of drug formulation and stability (Braun et al., 2014).

  • Binding Interactions with Proteins : Investigations into the binding characteristics of piperazine derivatives with proteins like bovine serum albumin have been done to understand their pharmacokinetic mechanisms (Karthikeyan et al., 2015).

  • Anti-Cancer Activity : Certain piperazine benzoic acid derivatives have been evaluated for their anti-bone cancer activity and potential antiviral activity through molecular docking studies (Lv et al., 2019).

Safety And Hazards

The safety information for 4-(Piperazin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name

4-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYKSQGLCAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360806
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzoic acid

CAS RN

85474-75-5
Record name 4-(piperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 2
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 3
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 4
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 5
4-(Piperazin-1-yl)benzoic acid
Reactant of Route 6
4-(Piperazin-1-yl)benzoic acid

Citations

For This Compound
8
Citations
G Wang, H Zhang, J Zhou, C Ha, D Pei, K Ding - Synthesis, 2008 - thieme-connect.com
ABT-263, a newly developed Bcl-2 inhibitor, was efficiently synthesized. The key intermediates 4-(4-{[2-(4-chlorophenyl)-5, 5-dimethylcyclohex-1-enyl] methyl} piperazin-1-yl) benzoic …
Number of citations: 24 www.thieme-connect.com
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
Overexpression of the antiapototic proteins Bcl-2 and Bcl-xL provides a common mechanism through which cancer cells gain a survival advantage and become resistant to conventional …
Number of citations: 395 pubs.acs.org
Z Li, M Zhang, KB Teuscher, H Ji - Journal of Medicinal Chemistry, 2021 - ACS Publications
Structure-based design and optimization were performed to develop small-molecule β-catenin/B-cell lymphoma 9 (BCL9) inhibitors and improve their inhibitory activities. Compound …
Number of citations: 7 pubs.acs.org
C Cheng, M Han, G Xiang, X Fu, C Lu… - Available at SSRN … - papers.ssrn.com
Iron-copper nanozyme (Fe-Cu NZs) with a good peroxidase activity was prepared by hydrothermal method using copper nitrate as copper source, iron acetate as iron source and 2, 5-…
Number of citations: 0 papers.ssrn.com
RE Palma-Goyes, J Vazquez-Arenas, C Ostos… - Electrochimica …, 2016 - Elsevier
A Sb 2 O 5 doped-Ti/RuO 2 -ZrO 2 (Ti/SbRuZr) electrode is used to perform the abatement of ciprofloxacin (CIP, C 17 H 18 FN 3 O 3 ). The catalyst was prepared using the Pechini …
Number of citations: 57 www.sciencedirect.com
Y Long, S Zhao, H Zeng, D Yang - Catalysis letters, 2010 - Springer
… Ammonium iodide (50 mg, 0.347 mmol) and 4-piperazin-1-yl-benzoic acid ethyl ester (81.2 mg, 0.347 mmol) were then added and followed by heating to 80 C for 2 h. The solvent was …
Number of citations: 24 link.springer.com
LV de Souza Santos - 2014 - repositorio.ufmg.br
Nos últimos anos a comunidade científica tem demonstrado grande interesse pelos chamados" poluentes emergentes", que compreendem substâncias de diferentes classes como …
Number of citations: 0 repositorio.ufmg.br

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.